molecular formula C₂₉H₂₈N₄O₂ B1574173 BI-860585

BI-860585

Cat. No.: B1574173
Attention: For research use only. Not for human or veterinary use.
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Description

BI-860585 is a potent, selective, and ATP-competitive inhibitor of the serine/threonine kinases mTORC1 and mTORC2 . Unlike first-generation mTOR inhibitors (rapalogs) that only partially inhibit mTORC1, this compound is designed to fully inhibit both mTOR complexes, thereby overcoming the limitations of partial pathway suppression and feedback activation of PI3K/AKT signaling seen with earlier agents . Its mechanism of action involves targeting the kinase domains of mTOR, placing it in the new generation of dual mTOR complex inhibitors . Preclinical studies have demonstrated its strong efficacy across various cancer models, including different sarcoma types such as osteosarcoma, rhabdomyosarcoma, and Ewing sarcoma . In a Phase 1 clinical trial (NCT01938846) involving patients with advanced solid tumors, this compound was investigated both as a monotherapy and in combination with standard therapies like exemestane or paclitaxel . The study successfully determined the maximum tolerated dose (MTD) and observed antitumor activity across treatment arms, including partial and complete responses, indicating its potential as a promising investigational agent . The most frequent treatment-related adverse events were consistent with the compound's mode of action and included hyperglycemia, diarrhea, fatigue, and stomatitis . The development of this compound has advanced, and it is considered a phase 2-ready asset for ongoing oncology research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

SMILES

Unknown

Appearance

Solid powder

Synonyms

BI-860585;  BI860585;  BI 860585.; Unknown

Origin of Product

United States

Bi 860585: a Comprehensive Preclinical Characterization of a Dual Mtorc1/2 Kinase Inhibitor

Molecular Mechanism of Action of BI-860585

Modulation of Downstream Signaling Effectors

Impact on Insulin-Like Growth Factor (IGF)-Induced Signal Transduction

First-generation mTORC1 inhibitors are often limited by a feedback activation of AKT, mediated by mTORC2. By acting as a dual mTORC1/2 inhibitor, this compound provides a more comprehensive blockade of the mTOR pathway. This dual inhibition is hypothesized to circumvent the acquired resistance mechanisms observed with single mTORC1 inhibitors by preventing the compensatory activation of AKT. Thus, while this compound directly targets mTOR, its comprehensive inhibition of both mTOR complexes indirectly impacts IGF-induced signal transduction by disrupting the downstream signaling cascades that IGFs typically activate for tumor growth and survival.

Preclinical Pharmacodynamic Profiling of this compound

Preclinical pharmacodynamic profiling of this compound has provided insights into its mechanism of action and target engagement. Studies have evaluated its effects on key signaling pathways in various preclinical models.

Evaluation of Target Engagement and Pathway Inhibition in Preclinical Models

This compound has been shown to effectively inhibit the mTOR signaling pathway. In preclinical models, it demonstrated inhibitory effects on the viability of sarcoma cells across different histological features, including osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma cell lines. This broad inhibitory effect highlights its potential as an anticancer agent against diverse sarcoma types nih.govnih.gov. The compound's higher anti-proliferative and pro-apoptotic activities in preclinical settings further underscore its efficacy in inhibiting cancer cell growth and survival. Target engagement was confirmed by observing a decrease in AKT phosphorylation at Ser473, a key indicator of mTORC2 inhibition nih.gov.

Identification of Pharmacodynamic Biomarkers for mTORC1/2 Inhibition (e.g., pAKT/total AKT ratio)

A significant pharmacodynamic biomarker identified for mTORC2 inhibition by this compound is the reduction in AKT phosphorylation at Ser473 nih.gov. Studies have reported a notable decrease in the pAKT/total AKT ratios in platelet-rich plasma blood samples. Specifically, a 45%–54% reduction in these ratios was observed within 3 hours of dosing nih.gov. This reduction in pAKT levels was sustained even at steady-state concentrations of this compound, indicating persistent target inhibition. The pAKT/total AKT ratio serves as a reliable pharmacodynamic marker for assessing the extent of mTOR pathway inhibition by this compound nih.gov.

Table 1: Observed Reduction in pAKT/AKT Ratios in Preclinical Pharmacodynamic Studies

Biomarker AssessedTissue/Sample TypeObserved ReductionTimepoint of ObservationReference
pAKT/total AKT ratioPlatelet-rich plasma blood samples45%–54% reductionWithin 3 hours of dosing nih.gov
pAKT/total AKT ratioPlatelet-rich plasma blood samplesReduction persisted at steady-state concentrationsSteady-state

Table 2: Antitumor Activity of this compound in Preclinical Sarcoma Models

Preclinical ModelObserved EffectReference
Sarcoma cell lines (various histological features)Inhibitory effects on cell viability
Various sarcoma typesStrong preclinical efficacy nih.govamericanelements.comnih.gov

Preclinical Efficacy Investigations of Bi 860585 in Diverse Oncological Models

In Vitro Assessment of Antitumor Activity in Cellular Models

Preclinical studies have investigated the antitumor efficacy of BI-860585 across a spectrum of in vitro cancer models, highlighting its antiproliferative effects and its ability to inhibit cell viability.

Antiproliferative Effects and Inhibition of Cell Viability

This compound has shown significant antiproliferative effects across various cancer cell lines and organoid cultures.

This compound has demonstrated strong preclinical efficacy against various types of sarcoma nih.gov. Investigations using a panel of 20 sarcoma cell lines, including osteosarcoma, rhabdomyosarcoma, Ewing sarcoma, and synovial sarcoma, revealed that this compound exhibited similar half-maximal effective concentration (EC50) values across these diverse histological features. This suggests a broad inhibitory effect on sarcoma cell viability, regardless of their specific origin within the sarcoma spectrum. The activation of the mTOR pathway is a recognized factor in osteosarcoma, synovial sarcoma, rhabdomyosarcoma, and Ewing sarcoma, supporting the rationale for mTOR inhibitors like this compound in these malignancies.

In in vitro activity screenings, this compound and similar compounds were found to be particularly potent against the highly aggressive triple-negative breast cancer cell line MDA-MB-231. This indicates a promising antiproliferative effect in a challenging subtype of breast cancer.

Studies utilizing organoid cultures derived from colorectal cancer (CRC) samples have provided insights into the efficacy of this compound in a more physiologically relevant three-dimensional model. Out of 38 tested colorectal cancer organoid cultures, 19 responded to treatment with this compound, while the other 19 exhibited resistance. Notably, all PIK3CA/PTEN-mutant, KRAS wild-type (KRASwt) organoids demonstrated sensitivity to this compound, an mTORC1/2 inhibitor. In contrast, among PIK3CA/KRAS mutant cultures, three were resistant, while two showed sensitivity. The half-maximal inhibitory concentration (IC50) values for this compound in most responsive colorectal cancer organoid cultures ranged from 3.05 μM to 23.9 μM. However, some cultures, specifically OT114 and OT152, showed higher resistance with IC50 values exceeding 60 μM, while OT234 was highly sensitive with an IC50 of 0.58 μM.

Table 1: Response of Colorectal Cancer Organoid Cultures to this compound

Response CategoryNumber of Organoid CulturesCharacteristicsIC50 Range (μM)
Responded19All PIK3CA/PTEN-mutant, KRASwt organoids responded. Two PIK3CA/KRAS mutant cultures were sensitive.0.58 - 23.9
Resistant19Three PIK3CA/KRAS mutant cultures were resistant.> 60 (for OT114, OT152)

As an mTORC1/2 kinase inhibitor, this compound is designed to decrease the proliferation of mTORC1/2-expressing tumor cells across various advanced solid tumor types nih.gov. Its mechanism of action, which involves the inhibition of a key signaling pathway often deregulated in cancer, supports its broad potential antineoplastic activity nih.gov.

Induction of Apoptosis and Autophagy in Cancer Cells

Beyond its antiproliferative effects, this compound has been shown to induce programmed cell death pathways in cancer cells. Inhibition of mTOR-mediated signaling by this compound leads to both the induction of apoptosis and a reduction in the proliferation of mTORC1/2-expressing tumor cells nih.gov. Cellular functional assays have demonstrated that compounds like this compound can trigger apoptosis, evidenced by alterations in the levels of key apoptotic markers such as Bax, Bcl-2, caspase-3, and PARP. Furthermore, this compound significantly enhances autophagic flux, a cellular process involving the degradation and recycling of cellular components. This enhancement is indicated by increased expression of LC3-II and Beclin-1, alongside a decreased level of p62. The inhibition of mTOR by this compound ultimately suppresses protein synthesis and cancer cell growth, contributing to its ability to induce autophagy in tumor cells.

Effects on Cell Cycle Progression

The mTOR pathway is a critical regulator of cell cycle progression, and its dysregulation is a hallmark of cancer characterized by uncontrolled cellular proliferation researchgate.netsec.gov. As a dual mTORC1/2 inhibitor, this compound is designed to disrupt this aberrant regulation. Inhibition of mTOR by compounds like this compound leads to the suppression of cancer cell growth patsnap.com. The interplay between mTORC1 and mTORC2 complexes is integral to regulating cell metabolism and cell cycle progression in cancer cells researchgate.net. Furthermore, this compound has been associated with effects on the KRAS/AKT pathway and cell cycle, indicating its involvement in these critical regulatory processes scispace.com.

Impact on Cancer Cell Metabolism

Cancer cells often exhibit altered metabolic profiles, a phenomenon known as the Warburg effect, which supports their rapid proliferation core.ac.uk. The PI3K/AKT/mTOR pathway is a key regulator of cellular metabolism researchgate.netsec.gov. Inhibition of mTOR, as achieved by this compound, can induce autophagy in tumor cells, a cellular process involving the degradation and recycling of cellular components patsnap.com. Mechanistically, the activation of Akt phosphorylation (specifically at T308) in conditions of high ATP:AMP ratio promotes the stability of its phosphorylations, thereby activating mTORC1 and energy-consuming biosynthetic processes. Conversely, energy depletion leads to the inactivation of mTORC1 and activation of AMPK and FoxO, suggesting that this compound's inhibition of mTOR impacts these metabolic regulatory nodes researchgate.net. Targeting glycolysis and oxidative phosphorylation (OXPHOS) is considered crucial for overcoming metabolic plasticity in cancer cells, a strategy relevant to the action of this compound scispace.com.

In Vivo Evaluation of Antitumor Efficacy in Preclinical Animal Models

The antitumor efficacy of this compound has been evaluated in various in vivo preclinical models, demonstrating its potential in inhibiting tumor growth.

Assessment of Tumor Growth Inhibition in Xenograft Models

This compound has demonstrated strong preclinical efficacy in various sarcoma types researchgate.netnih.govresearchgate.net. In studies involving a panel of 20 sarcoma cell lines, this compound exhibited similar half-maximal effective concentration (EC50) values, suggesting broad inhibitory effects across different histological features of sarcoma researchgate.netresearchgate.net. This indicates a consistent antiproliferative activity of the compound in these in vitro models.

In the context of colorectal cancer (CRC), this compound has been evaluated within comprehensive preclinical platforms, including patient-derived xenograft (PDX) models scispace.commpg.dekcl.ac.uk. These platforms are designed to assess drug sensitivity and tumor growth inhibition in models that closely recapitulate the genetic and molecular characteristics of human tumors mpg.dekcl.ac.uk. While specific quantitative tumor growth inhibition percentages for this compound in xenograft models were not detailed in the provided search results, its inclusion in such extensive preclinical evaluations alongside other established anti-cancer agents underscores its recognized antitumor activity in these models scispace.commpg.dekcl.ac.uk.

Table 1: In Vitro Efficacy of this compound in Sarcoma Cell Lines

Cancer TypeModel TypeKey FindingReference
Sarcoma (various subtypes)20 sarcoma cell lines (in vitro)Exhibited similar EC50 values, indicating broad inhibitory effects on cell viability. researchgate.netresearchgate.net

Analysis of Molecular Markers in Ex Vivo Tumor Tissues

Analysis of molecular markers in ex vivo tumor tissues is crucial for understanding the pharmacodynamic effects of an agent and identifying potential biomarkers of response. For this compound, biomarker analyses have been conducted to assess its biological activity. A notable finding is the observed decrease in AKT phosphorylation at Ser473, which serves as a pharmacodynamic biomarker for mTORC2 inhibition researchgate.net. In studies, a significant reduction (45%–54%) in pAKT/AKT ratios was observed in platelet-rich plasma blood samples shortly after dosing with this compound, indicating effective engagement with its molecular target researchgate.net.

Furthermore, in colorectal cancer organoid cultures, which serve as ex vivo models, analyses of protein expression values and phosphoproteins have been conducted following treatment with this compound nih.govplos.org. This type of analysis allows for the assessment of the compound's impact on key signaling pathways at a molecular level within a tissue-like environment. The OncoTrack study, which included this compound in its drug panel, involved extensive molecular characterization of patient-derived xenografts and organoids, including whole-genome sequencing (WGS), whole-exome sequencing (WES), and RNA sequencing, to correlate molecular information with drug sensitivity patterns mpg.dekcl.ac.uk. This comprehensive approach underscores the importance of molecular marker analysis in understanding the preclinical efficacy of this compound.

Mechanisms of Acquired Resistance and Combination Strategies with Bi 860585 in Preclinical Settings

Preclinical Studies Addressing Resistance to First-Generation mTORC1 Inhibitors

First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus, temsirolimus), function by allosterically inhibiting mTOR Complex 1 (mTORC1). researchgate.netresearchgate.net However, their clinical success has been constrained by several resistance mechanisms. A primary issue is that rapalogs only achieve partial inhibition of mTORC1 signaling. researchgate.net Furthermore, a significant liability of first-generation inhibitors is the activation of a negative feedback loop; the inhibition of mTORC1/S6K leads to the feedback-activation of PI3K/AKT signaling, which can promote cell survival and undermine the therapeutic effect. researchgate.net This feedback mechanism is partly mediated by mTORC2, which is not inhibited by rapalogs. researchgate.net

The limitations of rapalogs spurred the development of a new generation of ATP-competitive mTOR kinase inhibitors, designed to target the kinase domains of mTOR and fully inhibit both mTORC1 and mTORC2. researchgate.net BI-860585 belongs to this class of dual inhibitors. medpath.com By directly targeting the kinase activity of mTOR, this compound is designed to provide a more complete and sustained inhibition of the pathway. Crucially, by inhibiting mTORC2, it prevents the phosphorylation and activation of AKT at the Ser473 site, thereby abrogating the key feedback mechanism that causes resistance to first-generation mTORC1-selective inhibitors. medpath.commdpi.com This dual inhibition represents a potential advantage over first-generation mTOR inhibitors and may help overcome resistance mechanisms that have limited the efficacy of existing therapies. medpath.com Preclinical models have shown that this approach can be effective in overcoming resistance to both first- and second-generation mTOR inhibitors. nih.govsciencedaily.com

Rational Design and Evaluation of Preclinical Combination Regimens

While dual mTORC1/2 inhibitors show promise as monotherapies, preclinical and clinical rationale supports the hypothesis that combination strategies may be more effective, potentially inducing deeper tumor regression and circumventing acquired resistance. researchgate.netmdpi.comnih.gov The central role of the mTOR pathway in cell metabolism, growth, and survival makes it a rational hub for combination with other anticancer agents.

In hormone receptor-positive (HR+) cancers, such as certain breast cancers, endocrine therapies are a cornerstone of treatment. However, many tumors eventually develop resistance. The mTOR pathway is frequently dysregulated in these resistant tumors, providing a strong rationale for combining mTOR inhibitors with endocrine agents. medpath.com The combination of this compound with the aromatase inhibitor exemestane (B1683764) was explored in preclinical models before moving into clinical trials for patients with HR+ breast cancer. medpath.com This strategy is designed to simultaneously block both the hormone receptor-driven growth signals and the mTOR survival pathway, with the goal of overcoming endocrine resistance. medpath.com Preliminary clinical data, built upon this preclinical rationale, showed that this combination was particularly promising in HR+ breast cancer patients who had progressed on prior endocrine therapies, with several achieving prolonged stable disease. medpath.com

Preclinical Combination Rationale: this compound with Exemestane

Rationale Pathway Targeted Potential Outcome
Overcome Endocrine Resistance Estrogen Receptor & mTORC1/2 Restore sensitivity to hormone therapy

This table is based on the preclinical rationale that led to the clinical investigations mentioned in the sources.

Combining mTOR inhibitors with cytotoxic chemotherapy is another key preclinical strategy. The mTOR pathway regulates processes like protein synthesis and cell survival, which can help cancer cells withstand the stress induced by chemotherapy. Inhibiting this pathway is hypothesized to lower the threshold for chemotherapy-induced cell death, thereby potentiating the effect of agents like paclitaxel (B517696). researchgate.netnih.gov Paclitaxel, a taxane-based agent, disrupts microtubule function, leading to mitotic arrest and cell death. bioengineer.org The combination of this compound with paclitaxel was evaluated based on this principle, with the aim of achieving greater antitumor activity than either agent alone. mdpi.comnih.gov Clinical trial data reflecting this preclinical concept demonstrated significant antitumor activity, including objective responses in heavily pretreated patients with various advanced solid tumors. nih.govnih.gov

Preclinical Combination Rationale: this compound with Paclitaxel

Rationale Pathway Targeted Potential Outcome
Enhance Cytotoxicity mTORC1/2 & Microtubule Function Increased chemotherapy-induced apoptosis

This table is based on the preclinical rationale that led to the clinical investigations mentioned in the sources.

The extensive cross-talk between the PI3K/AKT/mTOR pathway and other critical signaling cascades suggests that this compound could be rationally combined with a variety of other targeted agents. While published preclinical studies have focused on combinations with endocrine therapy and chemotherapy, combinations with inhibitors of other pathways, such as those targeting receptor tyrosine kinases or downstream effectors in parallel pathways, represent a logical area for future investigation to overcome adaptive resistance.

The Ras-ERK (MAPK) and PI3K-mTOR signaling pathways are two of the most important cascades controlling cell survival, proliferation, and metabolism. nih.govnih.gov Initially viewed as linear and separate, it is now clear that these pathways engage in extensive and dynamic cross-talk. nih.govresearchgate.netembopress.org They can interact at multiple nodes, creating feedback loops and compensatory mechanisms that cancer cells exploit to develop drug resistance. nih.gov

For instance, inhibition of one pathway can sometimes lead to the compensatory activation of the other. nih.gov A key element of this cross-talk involves the PI3K/AKT axis. As noted, mTORC1 inhibition alone can trigger a feedback loop that activates AKT. researchgate.net this compound's mechanism as a dual mTORC1/mTORC2 inhibitor is critical in this context. mTORC2 is a primary kinase responsible for the activating phosphorylation of AKT at serine 473. mdpi.com By inhibiting mTORC2, this compound directly blocks this crucial step, preventing the feedback activation of AKT that plagues first-generation mTOR inhibitors. medpath.com Pharmacodynamic analyses confirmed this mechanism, demonstrating dose-dependent inhibition of both mTORC1 (via p4E-BP1 and pS6K) and mTORC2 (via pAKT) signaling. medpath.com This comprehensive blockade of downstream mTOR signaling and upstream feedback loops provides a strong rationale for its use in tumors where cross-talk between the PI3K/AKT and other pathways like Ras-ERK drives resistance.

Molecular Determinants of Response and Predictive Biomarker Research for Bi 860585 Efficacy

Impact of Genetic Alterations on Response to BI-860585

The genetic background of a tumor, particularly mutations within the PI3K/AKT/mTOR pathway and related signaling networks, plays a pivotal role in determining sensitivity or resistance to mTOR inhibition.

This compound targets mTOR, a key downstream effector of the PI3K/AKT signaling pathway. nih.gov The activation of this pathway is frequently driven by genetic alterations in key regulatory components such as PIK3CA and PTEN.

PIK3CA Mutations: The PIK3CA gene encodes the p110α catalytic subunit of PI3K. Activating mutations in PIK3CA, commonly found in hotspots within the helical (exon 9) and kinase (exon 20) domains, lead to constitutive PI3K activation and subsequent downstream signaling through AKT to mTOR. vasanlab.orgnih.gov Tumors harboring these mutations are often highly dependent on this pathway for their growth and survival. Consequently, such tumors are hypothesized to be more sensitive to inhibitors that block this pathway downstream, such as the dual mTORC1/2 inhibitor this compound. Studies on other mTOR inhibitors have shown that cancer cell lines with PIK3CA mutations are more likely to be sensitive to treatment. scispace.com The dual blockade of both mTORC1 and mTORC2 by this compound is designed to prevent the feedback activation of AKT, which can be a limitation of first-generation mTORC1-only inhibitors, potentially offering a more durable response in PIK3CA-mutant cancers. medpath.com

PTEN Loss: The PTEN gene encodes a phosphatase that acts as a critical negative regulator of the PI3K/AKT pathway. Loss-of-function mutations or deletion of PTEN results in unchecked PI3K signaling, leading to hyperactivation of AKT and mTOR. Similar to activating PIK3CA mutations, tumors with PTEN loss are heavily reliant on this pathway. Therefore, the presence of PTEN alterations is considered a strong biological rationale for sensitivity to mTOR pathway inhibitors like this compound.

Genetic AlterationPredicted Impact on this compound EfficacyRationale
Activating PIK3CA Mutation Increased SensitivityThe tumor is highly dependent on the PI3K/AKT/mTOR pathway, which is effectively blocked by this compound.
PTEN Loss/Mutation Increased SensitivityLoss of this key negative regulator leads to hyperactivation of the PI3K/AKT/mTOR pathway, creating a dependency that can be exploited by this compound.

KRAS is an upstream proto-oncogene that, when mutated, can lead to the activation of multiple downstream effector pathways, including both the PI3K/AKT/mTOR cascade and the RAF/MEK/ERK (MAPK) pathway. nih.gov

While KRAS mutations can promote signaling through the PI3K pathway, making it a potential therapeutic target, they also provide a clear mechanism for resistance to agents that only block one of the downstream branches. If a tumor with a KRAS mutation is treated with an mTOR inhibitor like this compound, the cancer cells can potentially rely on the parallel MAPK pathway for survival and proliferation. This "bypass" signaling is a common mechanism of acquired resistance to targeted therapies. bohrium.comnih.gov Therefore, the presence of a KRAS mutation may predict intrinsic or facilitate acquired resistance to this compound monotherapy. Overcoming this resistance would likely require combination therapies that block both the PI3K/mTOR and MAPK pathways. nih.gov

Beyond the core upstream mutations in PIK3CA, PTEN, and KRAS, other molecular alterations can modulate the response to this compound.

Genomic Markers of Resistance: Research into PI3K/mTOR inhibitors has identified that genomic loss of negative regulators of mTORC1 can confer resistance. Loss-of-function alterations in genes such as TSC1, TSC2, or STK11 can result in sustained mTOR signaling even when the upstream PI3K/AKT pathway is inhibited, thereby limiting the efficacy of drugs like this compound. scispace.com

Proteomic Markers of Resistance: At the protein level, elevated baseline expression of growth factor receptors like EGFR or HER3 can drive pathway activation and contribute to resistance. medpath.com Furthermore, the activation of signaling molecules in other pathways, such as the NF-κB pathway, or the expression of proteins associated with the epithelial-to-mesenchymal transition (EMT), have been linked to resistance against PI3K pathway inhibitors.

Pharmacodynamic Markers of Activity: Clinical studies of this compound successfully used proteomic markers to confirm the drug's mechanism of action. Decreased phosphorylation of downstream mTOR targets, including 4E-BP1, S6K, and AKT, was observed in patients, confirming on-target pathway inhibition. medpath.comascopubs.org While these are markers of drug activity rather than predictive markers of response, they are essential for confirming biological effect in early-phase trials.

Development and Validation of Predictive Biomarkers in Preclinical Systems

The development of a robust predictive biomarker is a critical step in the clinical translation of a targeted agent, aiming to select the patient population most likely to respond. drugtargetreview.comaudubonbio.com

Preclinical research on this compound demonstrated strong efficacy in various sarcoma cell lines, suggesting its potential as a therapeutic agent. nih.govresearchgate.net The development and validation of biomarkers for this compound would have followed a standard paradigm. Initial discovery often involves screening large panels of cancer cell lines with known genomic and proteomic profiles to identify correlations between molecular features and drug sensitivity. audubonbio.com

Key steps in this preclinical process include:

In Vitro Screening: Testing this compound across a diverse set of cancer cell lines to identify genetic mutations (e.g., PIK3CA, PTEN) or protein expression patterns that correlate with sensitivity.

Pharmacodynamic Studies: Using preclinical models to confirm that this compound effectively inhibits mTORC1 and mTORC2 signaling, as measured by the phosphorylation status of downstream targets like AKT, S6K, and 4E-BP1. This was later confirmed in clinical trial patient samples. medpath.comascopubs.org

In Vivo Model Validation: Testing the efficacy of this compound in patient-derived xenograft (PDX) models. These models, which better represent the heterogeneity of human tumors, would be used to validate whether biomarkers identified in vitro (e.g., PIK3CA mutations) hold true in a more complex in vivo setting.

Although the clinical development of this compound was discontinued (B1498344) for strategic reasons, the Phase 1 trial underscored the need for a predictive marker to identify patients who would derive the most benefit from this class of mTOR inhibitors. nih.gov

Preclinical SystemPurpose in Biomarker Development for this compoundKey Findings/Endpoints
Cancer Cell Lines Discovery of potential sensitivity/resistance markers.Correlation of PIK3CA, PTEN, KRAS status with IC50 values.
Syngeneic/Xenograft Models Confirmation of on-target activity and pharmacodynamics.Measurement of phosphorylated S6K, AKT, and 4E-BP1 in tumor tissue post-treatment.
Patient-Derived Xenografts (PDX) Validation of predictive biomarkers in a clinically relevant setting.Correlation of tumor growth inhibition with baseline genomic markers (PIK3CA, etc.).

Advanced Methodological Approaches Employed in Bi 860585 Research

Establishment and Characterization of Diverse In Vitro Cancer Models (e.g., 2D Cell Lines, 3D Organoid Cultures, Spheroids)

Research on BI-860585 has utilized various in vitro cancer models to assess its antiproliferative effects and understand its mechanism of action. Studies have employed 2D cell lines, including a panel of 20 sarcoma cell lines, where this compound exhibited similar EC50 values across different histological features, suggesting broad inhibitory effects on sarcoma cell viability oatext.com.

A significant advancement in modeling tumor biology and drug response has been the use of 3D organoid cultures, particularly those derived from colorectal cancer (CRC) samples nih.govresearchgate.net. These organoid models are crucial as they effectively recapitulate the genetic makeup and cellular heterogeneity of the original tumors, providing a more physiologically relevant preclinical platform compared to conventional 2D cell lines nih.govresearchgate.net. For instance, a study demonstrated that 19 out of 38 colorectal organoid cultures responded to this compound treatment, with the remaining 19 being resistant nih.gov. Notably, all PIK3CA/PTEN-mutant, KRAS wild-type organoids showed sensitivity to the mTORC1/2 inhibitor nih.gov. These models have also been instrumental in studying the influence of tumor heterogeneity on drug effects, revealing up to a 30-fold difference in drug response even among organoid cultures obtained from synchronous multi-regional sampling of the same colorectal tumor researchgate.net. This capability allows for the analysis of drug resistance mechanisms and aids in predicting personalized therapeutic options for individual patients researchgate.netmdpi.com.

Biochemical and Cell-Based Assays for Pathway Analysis (e.g., Western Blotting, ELISA, Flow Cytometry)

To dissect the molecular pathways influenced by this compound, a range of biochemical and cell-based assays have been employed. A key pharmacodynamic biomarker for mTORC2 inhibition, decreased AKT phosphorylation at Ser473, has been identified and utilized in studies researchgate.netnih.gov. Biomarker analyses demonstrated a 45%–54% reduction in pAKT/AKT ratios in platelet-rich plasma blood samples within three hours of this compound dosing, with this reduction persisting at steady-state concentrations, indicating an impact on the intended molecular target nih.gov.

Cellular functional assays have shown that this compound can induce G1-phase arrest and trigger apoptosis, evidenced by alterations in the levels of key apoptotic proteins such as Bax, Bcl-2, caspase-3, and PARP researchgate.net. Furthermore, these compounds significantly enhanced autophagic flux, indicated by increased expression of LC3-II and Beclin-1, and a decreased level of p62 researchgate.net. These effects are attributed to the simultaneous inhibition of the phosphorylation of p70S6K, 4E-BP1, and AKT, which are critical substrates of the mTOR signaling pathway researchgate.net.

Bead-based western blotting has also been applied to analyze protein extracts from organoid cultures, providing insights into protein expression and phosphorylation status nih.gov. This method was used to investigate the correlation between the levels of p85 (alpha), p110 beta, or PTEN expression, or the phosphorylation status of PTEN and AKT, with the response to mTORC1/2 inhibition nih.gov.

Genetic Perturbation Techniques (e.g., CRISPR/Cas9, siRNA) for Pathway Dissection

Genetic perturbation techniques, such as CRISPR/Cas9 and siRNA, are fundamental tools in functional genomics for dissecting complex biological pathways and understanding gene function, particularly how gene dysfunction contributes to disease openreview.netbiorxiv.org. These methods allow researchers to precisely alter gene expression, produce sequence variants, or perturb gene regulation, thereby providing insights into the roles of specific genes and pathways in cancer progression and drug response openreview.netmdpi.com.

While specific studies detailing the direct co-application of this compound with CRISPR/Cas9 or siRNA for pathway dissection were not explicitly detailed in the provided search results, these techniques are broadly employed in the field of cancer research to identify cancer cell vulnerabilities and understand mechanisms of drug resistance biorxiv.orgnih.gov. Given that this compound targets the mTOR pathway, a critical signaling network in cancer, it is implied that such genetic perturbation approaches would be valuable in comprehensively dissecting the downstream effects of mTOR inhibition, identifying synthetic lethal interactions, or uncovering resistance mechanisms that could impact the efficacy of this compound. Computational methods are also being developed to predict outcomes of genetic perturbations, including single-gene and multiple-gene perturbations, which can guide experimental design in drug discovery openreview.netresearchgate.net.

High-Throughput Screening Methodologies for Drug Discovery and Optimization

High-throughput screening (HTS) methodologies have been pivotal in the discovery and optimization of compounds like this compound. HTS is an automated and systematic approach designed to rapidly test a vast number of chemical compounds for their biological activity against specific targets, such as proteins, enzymes, or cells worldbigroup.com. This efficiency significantly accelerates the drug discovery process, allowing researchers to quickly identify promising lead compounds worldbigroup.com.

In the context of this compound research, HTS has been utilized to determine drug responses in various models. For instance, IC50 values for this compound in 38 in vitro organoid cultures were determined using a semi-automated drug response assay platform nih.govresearchgate.net. This platform allowed for the efficient assessment of individual patterns of resistance and sensitivity to the compound researchgate.net. Furthermore, HTS has been applied using patient-derived tumor xenografts, enabling large-scale screening in more complex in vivo models scispace.com. The development and validation of HTS platforms for three-dimensional models further exemplify the advanced capabilities employed in this research semanticscholar.org. The process relies heavily on automation, robotics, and sophisticated informatics tools for managing, analyzing, and interpreting the vast amounts of data generated worldbigroup.comicgeb.org. Careful analysis of variability in HTS data is also crucial to ensure the reliability and reproducibility of results nih.gov.

Development of Patient-Derived Xenograft (PDX) Models for Translational Studies

Patient-Derived Xenograft (PDX) models represent a critical translational tool in cancer research, serving as important in vivo models for the development of precision medicine and for evaluating the efficacy of novel therapeutic agents like this compound mdpi.comfrontiersin.org. These models involve the transplantation of patient tumor tissues into immunocompromised mice, which helps to preserve the original tumor's genetic and cellular heterogeneity more effectively than traditional cell lines frontiersin.org.

This compound has been investigated in in vivo mouse studies, including matched mouse xenograft models derived from colorectal tumors, which confirmed drug effects observed in organoid cultures nih.govsemanticscholar.org. PDX models are utilized for studying tumor biology, assessing the effects of targeted therapies, and predicting patient treatment responses mdpi.commdpi.comresearchgate.net. For example, successful engraftment rates have been reported for gynecologic cancer PDX models, with ovarian, cervical, and uterine cancers showing rates of 47%, 64%, and 56% respectively mdpi.com. These models are characterized to ensure they maintain the histological features of the original human tumor, making them highly relevant for preclinical and clinical studies mdpi.com. Orthotopic PDX models, which involve implanting tumor fragments in their anatomical site of origin, are particularly valuable as they can spontaneously generate metastases, making them suitable for anti-metastatic drug screening and efficacy prediction frontiersin.org.

Future Directions and Translational Implications from Preclinical Findings

Exploring Novel Therapeutic Opportunities for BI-860585 in Other Disease Contexts

While this compound has demonstrated preclinical efficacy across various sarcoma cell lines and has been investigated in advanced solid tumors, including breast and colorectal cancers, the broader therapeutic landscape for this compound remains an area for continued exploration. As an mTORC1/2 inhibitor, this compound targets a pathway frequently implicated in numerous cellular processes beyond its current primary oncological focus. medpath.comresearchgate.netoatext.commdpi.comasco.orgcancer.gov

Future preclinical studies could investigate the potential utility of this compound in other cancer types where the PI3K/AKT/mTOR pathway is known to be a significant driver of disease progression or resistance to existing therapies. This could include malignancies such as hepatocellular carcinoma, ovarian cancer, or specific subtypes of lung cancer, where mTOR pathway dysregulation is prevalent. Furthermore, given the central role of mTOR in metabolic regulation, angiogenesis, and cell survival, there may be unexplored opportunities in non-oncological diseases characterized by aberrant cellular proliferation or metabolic dysfunction. However, current research extensively available focuses solely on its anti-cancer properties.

Advancing the Understanding of Resistance Mechanisms at the Molecular Level

A significant advantage of this compound, as a dual mTORC1/2 inhibitor, is its design to circumvent resistance mechanisms observed with first-generation mTORC1 inhibitors (rapalogs) such as everolimus. These earlier inhibitors often led to a feedback activation of AKT through mTORC2, thereby limiting their efficacy. medpath.commdpi.comnih.gov By inhibiting both mTORC1 and mTORC2, this compound aims to provide a more comprehensive blockade of the PI3K/AKT/mTOR pathway and inhibit AKT phosphorylation caused by mTORC2, thereby addressing a key resistance pathway. medpath.commdpi.comnih.govmdpi.compreprints.org

However, the development of resistance is a common challenge with targeted therapies. Future research must delve deeper into potential molecular mechanisms of acquired resistance to dual mTORC1/2 inhibitors like this compound. This could involve:

Secondary Mutations: Investigating the emergence of secondary mutations within mTOR itself or in upstream/downstream components of the PI3K/AKT/mTOR pathway that could render the kinase domain less accessible or responsive to this compound.

Activation of Parallel Pathways: Exploring the activation of alternative pro-survival signaling pathways (e.g., MAPK, STAT pathways) that may bypass the mTOR blockade. nih.gov

PTEN Loss and Other Genetic Alterations: Further understanding how genetic alterations, such as the loss of PTEN, influence sensitivity or resistance to this compound and how these could be overcome. mdpi.compreprints.org

Epigenetic Modifications: Studying the role of epigenetic changes in mediating resistance to this compound.

Such molecular insights are crucial for developing strategies to overcome or prevent resistance, potentially through combination therapies or sequential treatment approaches.

Refinement of Preclinical Combination Strategies for Enhanced Efficacy

Preclinical and early clinical data for this compound strongly support the rationale for combination therapies to enhance efficacy and overcome acquired resistance. The Phase I study demonstrated improved disease control rates when this compound was combined with exemestane (B1683764) or paclitaxel (B517696) compared to monotherapy. researchgate.netmdpi.comasco.orgbiospace.comnih.govresearchgate.net

Preclinical Combination Findings:

Treatment ArmDisease Control Rate (Partial Response + Stable Disease)Objective Response (PR/CR)
This compound Monotherapy20% researchgate.netmdpi.comasco.orgbiospace.comnih.govresearchgate.netNot specified for monotherapy
This compound + Exemestane28% researchgate.netmdpi.comasco.orgbiospace.comnih.govresearchgate.net16% (4 PRs) researchgate.netmdpi.comasco.orgnih.govresearchgate.net
This compound + Paclitaxel58% researchgate.netmdpi.comasco.orgbiospace.comnih.govresearchgate.net21% (4 PRs, 1 CR) researchgate.netmdpi.comasco.orgnih.govresearchgate.net

Note: PR = Partial Response, CR = Complete Response.

A notable observation from the Phase I trial was a partial response in a breast cancer patient previously treated with an mTORC1 inhibitor and exemestane, suggesting this compound's potential in overcoming acquired resistance to prior therapies. asco.org

Future preclinical efforts should focus on:

Rational Combination Design: Identifying novel combination partners based on a deeper understanding of resistance mechanisms and compensatory pathways. For instance, Xynomic Pharmaceuticals is planning a Phase 1b trial combining this compound with XP-102 (a pan-RAF inhibitor) for colorectal cancer, indicating a strategy to target multiple oncogenic pathways. biospace.com

Sequencing Strategies: Investigating optimal sequencing of this compound with other agents to maximize therapeutic benefit and minimize toxicity.

Biomarker-Driven Combinations: Identifying predictive biomarkers that can guide patient selection for specific combination regimens, ensuring that patients most likely to benefit receive the appropriate treatment.

Elucidating the Role of the Tumor Microenvironment in Response to this compound

The tumor microenvironment (TME) plays a critical role in cancer progression, metastasis, and response to therapy. It comprises various cellular components (e.g., immune cells, fibroblasts, endothelial cells) and extracellular matrix, along with specific physical and chemical characteristics. nih.govasco.orgnih.govnih.gov While the mTOR pathway broadly influences cellular processes that can impact the TME, specific preclinical findings detailing how this compound itself modulates or is influenced by the TME are not extensively detailed in the available literature.

Future preclinical investigations should specifically focus on:

Immune Cell Modulation: Assessing the impact of this compound on the infiltration, activation, and function of various immune cell populations within the TME (e.g., T cells, B cells, macrophages, natural killer cells).

Stromal Remodeling: Studying how this compound affects cancer-associated fibroblasts, extracellular matrix components, and angiogenesis within the TME.

Metabolic Reprogramming: Investigating how this compound influences the metabolic interplay between cancer cells and other TME components, given mTOR's role in metabolism.

Hypoxia and pH: Examining the effects of this compound in different TME conditions, such as hypoxia or altered pH, which are known to influence drug efficacy and resistance.

Understanding these interactions will be crucial for developing more effective therapeutic strategies, potentially by combining this compound with immunotherapies or agents that target specific TME components.

Conclusion of Preclinical Research on Bi 860585

Summary of Key Preclinical Findings

Preclinical investigations have established that BI-860585 is an orally bioavailable, ATP-competitive inhibitor that targets the kinase domain of mTOR. cancer.gov This mechanism allows it to effectively block the function of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). cancer.govnih.gov This dual inhibition is a key characteristic, leading to a comprehensive shutdown of mTOR-mediated signaling. The downstream effects observed in preclinical models include a decrease in the proliferation of tumor cells and the induction of apoptosis (programmed cell death). cancer.gov

Pharmacodynamic studies have confirmed a dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways. medpath.com This is evidenced by the decreased phosphorylation of key downstream targets, including S6K, 4E-BP1, and importantly, AKT. medpath.com Strong preclinical efficacy was demonstrated in various cancer models, including different types of sarcomas. nih.govresearchgate.net

Key Preclinical Characteristics of this compound
CharacteristicDescriptionReference
TargetMammalian Target of Rapamycin (mTOR) cancer.gov
Mechanism of ActionATP-competitive inhibitor of the mTOR kinase domain, blocking both mTORC1 and mTORC2. cancer.govnih.gov
Key Biological EffectsInhibition of tumor cell proliferation and induction of apoptosis. cancer.gov
Pathway InhibitionDemonstrated dose-dependent inhibition of mTORC1 and mTORC2 signaling pathways. medpath.com
Preclinical EfficacyShown to be effective against various cancer types, including sarcomas. nih.govresearchgate.net

Unanswered Questions and Future Avenues of Fundamental Research

Despite the promising preclinical profile of this compound, several fundamental questions remain, opening avenues for future research.

Predictive Biomarkers: A significant challenge is the identification of predictive biomarkers to select the patient populations most likely to benefit from dual mTORC1/2 inhibition. nih.gov While the PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, the specific genetic or molecular contexts that confer sensitivity to this compound are not fully understood. nih.gov Future fundamental research should focus on comprehensive genomic and proteomic analyses of preclinical models to uncover reliable biomarkers of response.

Mechanisms of Resistance: While dual mTOR inhibitors were designed to overcome resistance mechanisms associated with first-generation agents, acquired resistance to this compound is an anticipated challenge. medpath.com Fundamental research is needed to elucidate the molecular mechanisms by which cancer cells might evade the complete pathway blockade afforded by dual inhibitors. This could involve the activation of alternative survival pathways or mutations in the mTOR kinase domain itself.

Optimal Combination Strategies: Preclinical and early clinical studies have suggested that the most effective use of mTOR inhibitors may be in combination with other therapies, such as chemotherapy or endocrine therapy. nih.govmedpath.com A crucial area for future preclinical research is the systematic exploration of synergistic combinations. Identifying the most effective combination partners for dual mTOR inhibitors on a fundamental, mechanistic level could significantly enhance their therapeutic potential. This involves understanding the complex cross-talk between the mTOR pathway and other critical signaling networks within the cancer cell.

Q & A

Q. What is the primary molecular target of BI-860585, and how does its mechanism of action influence experimental design in cancer research?

this compound is a dual mTORC1/2 inhibitor, targeting the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival. In preclinical studies, its mechanism necessitates experimental designs that assess pathway inhibition via phosphorylation status of downstream effectors like AKT and S6K. Researchers should include dose-response assays (e.g., IC50 determination) and validate target engagement using Western blotting or phospho-specific flow cytometry .

Q. Which preclinical models are most relevant for studying this compound’s efficacy, and what are their limitations?

Patient-derived organoids (PDOs) and xenografts are widely used. For example, colorectal tumor organoids with PIK3CA/PTEN mutations showed sensitivity to this compound, while KRAS-mutant models exhibited resistance. Limitations include genetic heterogeneity within organoids and the lack of immune components in xenograft systems, which may underestimate in vivo therapeutic effects .

Q. What pharmacodynamic markers are recommended to validate this compound’s activity in vitro and in vivo?

Key markers include phosphorylation levels of AKT (Ser473), S6K (Thr389), and 4E-BP1 (Thr37/46). In vivo studies should pair tumor volume measurements with immunohistochemical staining for these markers. Baseline protein expression (e.g., PTEN, p85α) should also be quantified to identify potential resistance factors .

Q. How should researchers address ethical considerations when sharing this compound trial data involving human subjects?

Compliance with GDPR and institutional review board (IRB) guidelines is critical. Data anonymization and de-identification protocols must be prioritized. Open data sharing requires explicit patient consent, and alternatives like controlled-access repositories should be considered to balance transparency with privacy .

Advanced Research Questions

Q. How can experimental designs account for heterogeneous responses to this compound in genetically diverse tumor models?

Stratify models by mutational status (e.g., PIK3CA, KRAS, PTEN) and use combinatorial approaches (e.g., this compound + EGFR inhibitors). Employ high-throughput proteomic profiling (e.g., DigiWest) to identify resistance-associated pathways. Include orthogonal validation methods, such as CRISPR-Cas9 knockout of resistance genes, to confirm mechanistic insights .

Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities. For instance, in vivo resistance may arise from poor drug penetration or compensatory signaling. Integrate liquid biopsy data (e.g., circulating tumor DNA) to monitor clonal evolution during treatment. Cross-validate findings using ex vivo organoid cultures derived from the same patient’s tumor .

Q. How can researchers ensure reproducibility when reporting this compound’s effects on mTOR signaling?

Follow standardized protocols for compound preparation (e.g., solvent controls, batch testing) and experimental reporting. Provide detailed supplementary materials, including raw Western blot images, statistical analysis code, and organoid culture conditions. Reference established guidelines (e.g., Beilstein Journal’s experimental reproducibility criteria) .

Q. What statistical approaches are suitable for analyzing heterogeneous response data in this compound studies?

Use non-parametric tests (e.g., Mann-Whitney U) for skewed datasets and mixed-effects models to account for intra-tumor variability. Apply machine learning algorithms (e.g., random forests) to identify predictive mutational signatures. Report effect sizes with 95% confidence intervals to avoid overinterpretation of small sample sizes .

Q. How can proteomic profiling be leveraged to optimize this compound combination therapies?

Perform time-course phosphoproteomics to map dynamic pathway adaptations post-treatment. Pair this compound with agents targeting resistance nodes (e.g., MEK inhibitors in KRAS-mutant models). Use reverse-phase protein arrays (RPPA) to prioritize combinations based on synergistic pathway inhibition .

Q. What strategies reconcile open data initiatives with patient privacy in this compound clinical trials?

Implement tiered data access: publish aggregated results openly while restricting individual patient data to accredited researchers. Use synthetic datasets for algorithm training and federated learning frameworks. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and document consent protocols explicitly .

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